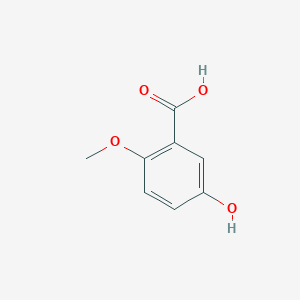

5-Hydroxy-2-methoxybenzoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxy-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMQSVMVTHLCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594102 | |

| Record name | 5-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61227-25-6 | |

| Record name | 5-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

De Novo Synthesis Approaches

The construction of the 5-Hydroxy-2-methoxybenzoic acid molecule from simpler precursors can be achieved through several established and emerging synthetic routes.

Established Laboratory Synthetic Routes

The laboratory synthesis of this compound typically relies on the selective modification of readily available precursors. A common strategy involves the regioselective methylation of a dihydroxybenzoic acid. Gentisic acid (2,5-dihydroxybenzoic acid) serves as a primary starting material. The challenge in this approach lies in selectively methylating the hydroxyl group at the 2-position while leaving the 5-position hydroxyl group free. This often requires the use of protecting groups or carefully controlled reaction conditions.

Another established method is the carboxylation of a substituted phenol (B47542), such as 4-methoxyphenol, using a Kolbe-Schmitt reaction. cymitquimica.com This reaction introduces a carboxylic acid group onto the phenol ring. However, controlling the regioselectivity to favor carboxylation at the 2-position is a critical aspect of this route.

A general and widely applicable method for the synthesis of methoxybenzoic acids involves the methylation of the corresponding hydroxybenzoic acid using methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. researchgate.net

Regioselective Synthesis of this compound Esters and Analogs

The synthesis of esters and analogs of this compound often requires multi-step procedures that employ regioselective protection and deprotection strategies to achieve the desired substitution pattern. A notable example is the synthesis of various non-commercial methyl hydroxy-methoxybenzoates, including methyl 5-hydroxy-2-methoxybenzoate. nist.gov

One such strategy begins with the esterification of a dihydroxybenzoic acid, for example, 2,5-dihydroxybenzoic acid. The resulting methyl ester then undergoes a regioselective acylation, such as pivaloylation, which selectively protects the less sterically hindered hydroxyl group (the one meta or para to the ester group). The remaining free hydroxyl group, which is ortho to the carbomethoxy group, can then be methylated. The final step involves the deprotection (e.g., via methanolysis) of the pivaloyl group to yield the desired methyl hydroxy-methoxybenzoate. nist.govgoogle.com This strategic use of protecting groups allows for precise control over the final structure. google.com

Table 1: Regioselective Synthesis Strategy for Methyl Hydroxy-Methoxybenzoates nist.govgoogle.com

| Step | Reaction | Reagents/Conditions | Purpose |

| 1 | Esterification | Methanol (B129727), Acid Catalyst | Converts the carboxylic acid to a methyl ester. |

| 2 | Selective Acylation (Protection) | Trimethylacetyl chloride | Protects the less-hindered hydroxyl group. |

| 3 | O-Methylation | Methyl iodide, Weak base | Methylates the unprotected hydroxyl group. |

| 4 | Deprotection | Methanol, K₂CO₃ | Removes the acyl protecting group to yield the final product. |

This table outlines a general strategy for the regioselective synthesis of methyl hydroxy-methoxybenzoate isomers.

Novel Synthetic Pathways and Process Optimization

A patent for the production of 5-hydroxy-4-methoxy-2-nitrobenzoic acid, an isomer of the target compound, highlights an industrially advantageous method. The process starts from 4,5-dimethoxy-2-nitrobenzoic acid and involves reaction with a base followed by a simple extraction. This method is noted for its high yield and avoidance of complex, multi-step acidification and isolation of intermediate salts, which were characteristic of previous methods. orientjchem.org Such optimizations, focusing on procedural simplicity and yield maximization, are central to modern synthetic chemistry. orientjchem.org

Derivatization Strategies for Structural Modification and Functional Enhancement

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. The primary sites for modification are the carboxylic acid and hydroxyl functional groups, as well as the aromatic ring.

Esterification and Amidation Reactions for Derivative Generation

The carboxylic acid moiety of this compound is a prime target for derivatization through esterification and amidation reactions.

Esterification: Esters can be readily prepared by reacting the carboxylic acid with an alcohol under acidic conditions. This classic Fischer esterification is a common method. Alternatively, alkylation of the carboxylate salt with an alkyl halide can be employed. chemrevlett.com

Amidation: Amides are typically synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride or by using coupling reagents. Modern coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst such as 4-Dimethylaminopyridine (DMAP) facilitate the formation of an amide bond with a primary or secondary amine under mild conditions. researchgate.net

These reactions allow for the introduction of a wide variety of alkyl, aryl, or heterocyclic groups, leading to the generation of large libraries of ester and amide derivatives for further investigation.

Introduction of Diverse Substituents for Activity Modulation

Introducing new substituents onto the aromatic ring or modifying the existing ones can dramatically influence the molecule's properties. This is a common strategy in medicinal chemistry to fine-tune activity, selectivity, and pharmacokinetic parameters.

For example, electrophilic aromatic substitution reactions can introduce groups like nitro (-NO₂) or bromo (-Br) onto the benzene (B151609) ring. The introduction of a nitro group, as demonstrated in the synthesis of 5-Hydroxy-2-nitrobenzoic acid, can alter the electronic properties of the ring and serve as a precursor for an amino group via reduction. acs.org

Furthermore, the existing hydroxyl and methoxy (B1213986) groups can be modified. The hydroxyl group can be alkylated or acylated to produce a range of ether and ester derivatives. In the broader context of developing biologically active molecules, derivatization strategies such as S-alkylation and N-alkylation on related heterocyclic scaffolds have been used to introduce diverse substituents, including piperidine, methyl-piperazine, and morpholine (B109124) moieties, to modulate biological activity. These modifications are guided by the desired changes in properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, to enhance interaction with biological targets.

Green Chemistry Principles in Synthesis Method Development

The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves a focus on creating more efficient, less hazardous, and sustainable routes to the target molecule. Key strategies include the use of renewable feedstocks, environmentally benign solvents and catalysts, and the optimization of reaction conditions to maximize atom economy and minimize waste.

A significant area of research in this context is the synthesis of vanillic acid, a closely related and economically important benzoic acid derivative. Methodologies developed for vanillic acid often serve as a model for the synthesis of other hydroxy- and methoxy-substituted benzoic acids. The emphasis is on moving away from traditional synthetic methods that rely on petrochemicals and harsh reagents.

One prominent green approach involves the oxidation of lignin-derived platform chemicals. Lignin, an abundant biopolymer, is a major renewable source of aromatic compounds. kit.edu For instance, vanillyl alcohol, which can be derived from biomass, can be selectively oxidized to vanillic acid. rsc.org This process can be made more sustainable by using green oxidants like hydrogen peroxide or tert-butyl hydroperoxide in combination with base-metal catalysts, such as air-stable iron(II) complexes. rsc.org Such catalytic systems offer an alternative to stoichiometric heavy metal oxidants, which are often toxic and generate significant waste.

The choice of solvent is another critical aspect of green synthesis. Deep eutectic solvents (DESs), particularly metal-free type-III DESs, have been explored as green and sustainable reaction media for the oxidation of vanillyl alcohol. rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled along with the catalyst for multiple reaction cycles without a noticeable decrease in performance. rsc.org Water is also an ideal green solvent, and some syntheses, like the oxidation of ferulic acid to vanillic acid, can be performed in an aqueous medium. researchgate.net

Furthermore, the concept of one-pot synthesis is a valuable strategy for reducing waste and reaction time by avoiding the need to isolate and purify intermediates. rsc.org A notable example is the clean, one-pot synthesis of vanillic acid from ferulic acid. This reaction proceeds at room temperature using air as the primary oxidant over a nanostructured Bi2WO6 catalyst, achieving a high yield of approximately 60%. researchgate.net

The efficiency of these green synthetic routes can be quantified using metrics such as atom economy and the E-factor (Environmental factor). nih.gov Atom economy measures the proportion of reactant atoms that are incorporated into the final desired product. nih.govprimescholars.com Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. nih.govnih.gov The E-factor quantifies the amount of waste generated per kilogram of product, with lower values indicating a greener process. rsc.org For example, the iron-catalyzed oxidation of vanillyl alcohol in deep eutectic solvents has been reported to have a low E-factor of 4.65, suggesting a waste-minimized, sustainable process. rsc.org

Below are data tables summarizing key findings in the development of green synthetic methods for vanillic acid, which provide a framework for the green synthesis of this compound.

Table 1: Comparison of Catalytic Systems for Vanillic Acid Synthesis

| Starting Material | Catalyst | Oxidant | Solvent | Key Advantage | Reference |

|---|---|---|---|---|---|

| Vanillyl Alcohol | Air-stable iron(II) complex | Hydrogen peroxide / tert-butyl hydroperoxide | Deep Eutectic Solvents (DESs) | Recyclable catalyst and solvent, low E-factor (4.65) | rsc.org |

| Ferulic Acid | Nanostructured Bi2WO6 | Air | Water | Mild room temperature conditions, one-pot synthesis | researchgate.net |

Table 2: Green Chemistry Metrics in Vanillic Acid Synthesis

| Synthetic Method | Principle Applied | Metric/Outcome | Reference |

|---|---|---|---|

| Iron-catalyzed oxidation of vanillyl alcohol | Waste Minimization | E-Factor: 4.65 | rsc.org |

| Oxidation of ferulic acid over Bi2WO6 | Use of Renewable Feedstocks & Benign Oxidant | Utilizes ferulic acid (from biomass) and air | researchgate.net |

| General fine chemical/pharmaceutical synthesis | Atom Economy | Often generates 5-100 times more waste than product | nih.gov |

Biological and Pharmacological Investigations

In Vitro Bioactivity Profiling

Anti-inflammatory Properties and Mechanisms

While direct studies on the anti-inflammatory properties of 5-Hydroxy-2-methoxybenzoic acid are limited, research on closely related compounds suggests potential mechanisms of action. For instance, a related derivative, 5-Methoxy-2-phenoxybenzoic acid, is thought to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the production of pro-inflammatory prostaglandins. Further research into derivatives of 5-acetamido-2-hydroxy benzoic acid, which shares a similar structural backbone, has focused on enhancing selectivity for COX-2, the inducible isoform of the enzyme that is a key target in inflammatory processes. mdpi.comnih.gov The design of such derivatives aims to improve anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

The inhibition of both COX and lipoxygenase (LOX) pathways is a strategy in the development of anti-inflammatory agents. nih.govd-nb.info The cross-over of these pathways can lead to the formation of metabolites that regulate inflammatory responses. nih.gov While the direct impact of this compound on these pathways is not yet fully elucidated, the study of its derivatives provides a foundation for future investigations into its potential as an anti-inflammatory agent.

Antimicrobial and Antibacterial Efficacy

The antimicrobial potential of benzoic acid derivatives has been an area of active investigation. A related compound, 5-Methoxy-2-phenoxybenzoic acid, has demonstrated antimicrobial activity with a minimum inhibitory concentration (MIC) that is reported to be competitive with other known antimicrobial agents, including activity against Mycobacterium tuberculosis. However, specific MIC values for this compound against a broad panel of bacteria and fungi are not extensively documented in the available literature. Studies on other hydroxybenzoic acid derivatives have shown varying degrees of antimicrobial efficacy, indicating that the position and nature of substituents on the benzoic acid ring are critical for activity.

Antioxidant Activities and Oxidative Stress Modulation

The antioxidant capacity of phenolic compounds, including hydroxybenzoic acid derivatives, is a well-established area of research. The ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous disease pathologies. The number and position of hydroxyl groups on the benzoic acid ring are known to be significant determinants of antioxidant activity. nih.gov

Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate the antioxidant potential of these compounds. biorxiv.orgscience.govnih.gov While general principles of structure-activity relationships for antioxidant effects of hydroxybenzoic acids are understood, specific IC50 values for this compound from these assays are not prominently reported in the reviewed literature. The presence of both a hydroxyl and a methoxy (B1213986) group on the aromatic ring of this compound suggests that it may participate in antioxidant activities, but further quantitative studies are needed to confirm and characterize this potential.

Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

The potential of benzoic acid derivatives as anticancer agents has been explored through investigations into their cytotoxic effects and ability to induce apoptosis (programmed cell death) in cancer cells. Research on 5-Methoxy-2-phenoxybenzoic acid has shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the modulation of apoptotic pathways.

Furthermore, studies on sulfonyl-α-L-amino acid derivatives coupled with a 5-chloro-2-methoxy-benzoyl moiety have demonstrated cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2) cell lines, with specific IC50 values reported. For example, a cysteine derivative in this series showed an IC50 of 51.9 µg/ml against HEPG2 cells. While these findings are for more complex derivatives, they highlight the potential of the 2-methoxy-benzoyl structure as a scaffold for anticancer drug design. There is a lack of specific IC50 data for this compound against cancer cell lines such as HeLa in the reviewed scientific literature. nih.govresearchgate.net

Antifeedant Effects against Pests

The investigation of benzoic acid derivatives as antifeedants offers an environmentally conscious approach to pest management. A notable study evaluated the antifeedant activity of ten isomers of methyl hydroxy-methoxybenzoate against the pine weevil, Hylobius abietis, a significant pest in forestry. nih.govresearchgate.netdiva-portal.orgresearchgate.net In these bioassays, methyl 5-hydroxy-2-methoxybenzoate, the methyl ester of the target compound, was tested.

The results indicated that methyl 5-hydroxy-2-methoxybenzoate did not show significant antifeedant activity against the pine weevil after a 24-hour period. researchgate.net In contrast, other isomers, such as methyl 2-hydroxy-3-methoxybenzoate, demonstrated potent antifeedant effects. researchgate.netdiva-portal.org This underscores the critical role of the specific arrangement of hydroxyl and methoxy groups on the aromatic ring in determining the antifeedant properties of these compounds.

Table 1: Antifeedant Activity of Methyl Hydroxy-methoxybenzoate Isomers against Hylobius abietis

| Compound | Antifeedant Activity (24h) |

| Methyl 5-hydroxy-2-methoxybenzoate | No significant activity researchgate.net |

| Methyl 2-hydroxy-3-methoxybenzoate | Potent antifeedant researchgate.netdiva-portal.org |

| Methyl 2,4-dimethoxybenzoate | High antifeedant index nih.gov |

| Isopropyl 2,4-dimethoxybenzoate | High antifeedant index nih.gov |

This table is based on data from studies on methyl esters of hydroxy-methoxybenzoic acids.

Analgesic and Anti-nociceptive Potential

A study on 2-(4-chlorobenzoyloxy)-5-methoxy benzoic acid, a derivative of 5-methoxysalicylic acid, demonstrated higher analgesic activity than acetylsalicylic acid in the writhing test in mice. unair.ac.id The writhing test, induced by acetic acid, is a common model for evaluating peripheral analgesic activity. mdpi.commdpi.combanglajol.info Another investigation into 5-acetamido-2-hydroxy benzoic acid derivatives also reported anti-nociceptive effects in both the writhing test and the hot-plate test, which assesses central analgesic mechanisms. mdpi.com These findings suggest that the 5-methoxy-2-hydroxybenzoic acid scaffold could be a valuable starting point for the development of new analgesic drugs.

Table 2: Analgesic Activity of a 5-Methoxysalicylic Acid Derivative

| Compound | Analgesic Test | Result |

| 2-(4-chlorobenzoyloxy)-5-methoxy benzoic acid | Acetic acid-induced writhing test (mice) | ED50 = 62.52 mg/kg body weight (higher activity than acetylsalicylic acid) unair.ac.id |

This table is based on data from a study on a derivative of 5-methoxysalicylic acid.

Modulation of Proteostasis Network Modules

The proteostasis network, responsible for maintaining protein homeostasis, is a critical cellular process. nih.gov Its modulation has been a key focus in cancer research, as tumor cells often exhibit reprogrammed proteostasis to survive under stress conditions. nih.govnih.gov Key components of this network include the heat shock response (HSR) and the unfolded protein response (UPR). nih.gov The UPR is a complex signaling pathway with three main branches, one of which is the inositol-requiring enzyme 1α (IRE1α) pathway. nih.govnih.gov Studies have shown that oncogenic KRAS can promote IRE1α stability, and the reactivation of this pathway is implicated in tumor resistance to KRAS inhibitors. nih.govnih.gov

In Vivo Efficacy Studies

In vivo studies are crucial for determining the potential therapeutic effects and mechanisms of a compound within a living organism. Such studies often involve preclinical animal models to assess efficacy in a disease context and pharmacodynamic evaluations to understand the compound's effect on the body.

There is a lack of specific preclinical animal model data for this compound in the reviewed literature. While derivatives such as 5-acetamido-2-hydroxy benzoic acid have been investigated in animal models for their anti-nociceptive activities, these findings cannot be directly extrapolated to this compound. mdpi.com

Comprehensive pharmacodynamic evaluations of this compound in biological systems have not been detailed in the available research. Studies on related compounds, such as 5-acetamido-2-hydroxy benzoic acid, have noted its anti-nociceptive and anti-inflammatory effects in models like the acetic acid-induced writhing test and the formalin test. mdpi.com However, specific pharmacodynamic data for this compound is not present in the accessible scientific reports.

Mechanistic Elucidation

Molecular Target Identification and Validation

The characterization of 5-Hydroxy-2-methoxybenzoic acid's molecular targets has been a subject of specific scientific inquiry.

Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, Epidermal Growth Factor Receptor Tyrosine Kinase)

Research into the enzyme inhibitory effects of this compound has yielded specific findings, particularly concerning tyrosinase.

Mushroom Tyrosinase Inhibition: Studies on the inhibitory effects of salicylic (B10762653) acid derivatives on the diphenolase activity of mushroom tyrosinase have shown that this compound (also known as 5-methoxysalicylic acid) acts as a mixed-I type reversible inhibitor. ebi.ac.uk The inhibition strength of this compound was compared to other related compounds, establishing a clear order of potency. ebi.ac.uk

Table 1: Comparative Inhibition of Mushroom Tyrosinase by Salicylic Acid Derivatives

| Compound | Inhibition Type | Relative Inhibition Strength |

|---|---|---|

| 4-Methylsalicylic acid | Mixed-II | 1 (Most Potent) |

| 5-Methylsalicylic acid | Mixed-II | 2 |

| 4-Methoxysalicylic acid | Non-competitive | 3 |

| Salicylic acid | Competitive | 4 |

| 5-Methoxysalicylic acid | Mixed-I | 5 (Least Potent) |

Data sourced from studies on the diphenolase activity of mushroom tyrosinase. ebi.ac.uk

Cyclooxygenase-2 and Epidermal Growth Factor Receptor Tyrosine Kinase: Based on the available scientific literature, there is no specific information detailing the inhibitory activity of this compound against Cyclooxygenase-2 (COX-2) or Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.

Receptor Binding Assays

Currently, there is a lack of specific data from receptor binding assays for this compound in the reviewed scientific literature.

Protein-Ligand Interaction Analysis

Investigations have explored the interaction of this compound with proteins, particularly in the context of membrane transport. Studies indicate that the ionized form of 5-methoxysalicylate can be significantly taken up into human red blood cells. ebi.ac.uk This permeation of the erythrocyte membrane is suggested to involve the membrane protein fraction. ebi.ac.uk The mechanism of this adjuvant action appears to be dependent on an affinity between 5-methoxysalicylate and the protein fraction in the erythrocyte membrane. ebi.ac.uk The uptake can be inhibited by 4,4'-diisothiocyano-2,2'-disulfonate stilbene (B7821643) and phlorizin, further suggesting that membrane proteins are involved in its transport. ebi.ac.uk

Cellular Pathway Modulation

The influence of this compound on various cellular pathways remains an area with limited specific research.

Inflammatory Signaling Cascades

There is no specific information in the available literature detailing the modulation of inflammatory signaling cascades by this compound. While related compounds like 5-aminosalicylic acid are known to inhibit inflammatory responses, similar data for this compound is not present in the reviewed sources. nih.govnih.gov

Oxidative Stress Response Pathways

The cellular response to oxidative stress is a complex network of pathways designed to neutralize oxidants, repair damage, and restore redox homeostasis. Key among these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a master regulator of antioxidant and detoxification gene expression. science.govscience.gov While direct and detailed studies on this compound's interaction with the Nrf2 pathway are limited, its structural attributes as a phenolic acid suggest a potential role in this critical defensive mechanism.

Research Findings:

Studies on compounds with similar structures, such as other hydroxybenzoic acid derivatives, have demonstrated the ability to influence oxidative stress markers and antioxidant enzyme activity. For instance, research on 2-hydroxy-4-methoxy benzoic acid has shown it can restore the activities of key antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx) in preclinical models. science.gov These enzymes are crucial for detoxifying harmful ROS. SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized by CAT and GPx. science.gov

Furthermore, the methyl ester of this compound has been reported to exhibit significant antioxidant properties. In cellular models, it has demonstrated the ability to scavenge free radicals and reduce oxidative stress, indicated by a decrease in oxidative markers and an increase in glutathione levels, a major endogenous antioxidant.

While a study on compounds isolated from Vitex agnus-castus included this compound in a screening for anti-inflammatory and lipoxygenase inhibitory activities, specific data on its antioxidant mechanism were not detailed. science.govscience.govresearchgate.net The antioxidant capacity of hydroxybenzoic acids is known to be influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring. science.gov These functional groups are key to the molecule's ability to donate hydrogen atoms or electrons to neutralize free radicals.

The table below summarizes the antioxidant activities and related findings for this compound and its methyl ester based on available research.

| Compound | Assay/Model | Finding | Reference |

| Methyl 5-hydroxy-2-methoxybenzoate | Cellular Models | Exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. | |

| Methyl 5-hydroxy-2-methoxybenzoate | Cellular Models | Increased glutathione levels, enhancing cellular antioxidant capacity. | |

| This compound | General Screening | Screened for anti-inflammatory and lipoxygenase inhibitory activities. | science.govscience.govresearchgate.net |

Interactive Data Table: Antioxidant Enzyme Modulation by Structurally Related Compounds

The following table presents data on how a structurally similar compound, 2-hydroxy-4-methoxy benzoic acid, affects key antioxidant enzymes in an experimental model of diabetes, a condition associated with significant oxidative stress. This provides a potential framework for understanding how this compound might function.

| Enzyme | Effect of 2-hydroxy-4-methoxy benzoic acid in Diabetic Models | Significance | Reference |

|---|---|---|---|

| Catalase (CAT) | Administration to diabetic rats significantly elevated its activity in erythrocytes. | Restoration of this enzyme helps in the detoxification of hydrogen peroxide. | science.gov |

| Superoxide Dismutase (SOD) | Showed a significant increase in activity in erythrocytes of treated diabetic rats. | Crucial for the dismutation of superoxide radicals, the primary ROS. | science.gov |

| Glutathione Peroxidase (GPx) | Activity was significantly increased in erythrocytes upon treatment. | Works in concert with catalase to reduce hydrogen peroxide and lipid hydroperoxides. | science.gov |

Structure Activity Relationship Sar Studies

Impact of Hydroxyl and Methoxy (B1213986) Group Positions on Bioactivity

The specific arrangement of the hydroxyl and methoxy groups on the benzoic acid core is crucial for its biological activity, particularly its antioxidant properties. The antioxidant capacity of phenolic acids is closely tied to the number and location of phenolic hydroxyl groups. researchgate.netnih.gov Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant activity. researchgate.net

The methoxy group also significantly influences bioactivity. nih.govnih.gov Its presence can enhance antioxidant activity, a phenomenon observed in various phenolic compounds like stilbenes and flavonoids. nih.gov Studies on different isomers of hydroxy- and methoxy-substituted benzoic acids highlight the importance of their relative positions. For instance, in antioxidant assays, the activity of phenolic acids often follows a pattern where the presence and position of methoxy groups can greatly enhance the radical scavenging ability compared to the non-methoxylated parent compounds. nih.gov The antioxidant activity of 4-hydroxy-3,5-dimethoxybenzoic acid, for example, is significantly stronger than that of 4-hydroxybenzoic acid. nih.gov

The substitution pattern affects the electronic properties and the ability of the molecule to donate a hydrogen atom from its phenolic hydroxyl group, a key mechanism in radical scavenging. nih.gov The methoxy group at the ortho position (C2) to the carboxylic acid and meta to the hydroxyl group (C5) in 5-Hydroxy-2-methoxybenzoic acid influences the acidity of the carboxylic acid and the phenolic proton. This specific arrangement can also facilitate intramolecular hydrogen bonding, which may modulate the compound's interaction with biological targets. researchgate.net For example, an intramolecular hydrogen bond between a hydroxyl group and an adjacent methoxy group can affect the molecule's interaction with enzymes and thus alter its inhibitory activity. researchgate.net

The relative positions of hydroxyl groups are also critical. Dihydroxybenzoic acids with hydroxyl groups in the ortho or para positions to each other (like 2,5-dihydroxybenzoic acid) tend to be highly active antioxidants because the second hydroxyl group can participate in the delocalization and stabilization of the aryloxyl radical formed during the antioxidant process. nih.gov In contrast, a meta-positioning of hydroxyl groups, as seen in 2,4-dihydroxybenzoic acid, results in significantly lower antioxidant activity. nih.govglobalresearchonline.net

Influence of Substituent Modifications on Biological Activity and Selectivity

Modifying the core structure of this compound by altering or adding substituents can profoundly impact its biological activity and target selectivity. These modifications can affect the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its interactions with biological macromolecules. drugdesign.orgashp.org

Modifications of the Carboxylic Acid Group: The carboxylic acid group is a common site for modification. Esterification, for instance, can alter the molecule's polarity and bioavailability. Studies on p-hydroxybenzoic acid derivatives have shown that converting the carboxylic acid to an alkyl ester can influence its antioxidant activity, with the effect varying depending on the assay environment. globalresearchonline.netnih.gov In some cases, esterification can lead to a complete loss of a specific biological activity, suggesting the free carboxyl group is essential for interaction with the target, possibly through hydrogen bonding or forming a salt bridge. drugdesign.org Amidation is another significant modification. The synthesis of novel N-benzimidazole-derived carboxamides from hydroxy- and methoxy-substituted benzoic acids has yielded compounds with significant antiproliferative and antioxidant activities. nih.govmdpi.com The specific substituents on the benzimidazole (B57391) ring and the phenyl ring of the benzoic acid moiety were found to strongly influence the biological effect. mdpi.com

Modifications of the Hydroxyl and Methoxy Groups: The phenolic hydroxyl group is often crucial for activity, acting as a hydrogen bond donor. drugdesign.org Replacing it can lead to a loss of activity. drugdesign.org The methoxy group, while also influential, can be modified to fine-tune activity. For example, in studies on flavones, replacing a methoxy group with a hydroxyl group at certain positions did not significantly alter binding affinity to a target protein, indicating that either group could fulfill a vital role in that position. nih.gov

| Compound | Phenyl Ring Substitution | Modification | Activity (MCF-7 Cell Line IC50) | Antibacterial Activity (E. faecalis MIC) |

|---|---|---|---|---|

| Derivative 1 | 2-hydroxy-4-methoxy | N-methyl-benzimidazole amide with cyano group | 3.1 µM | N/A |

| Derivative 2 | 3,4,5-trihydroxy | N-methyl-benzimidazole amide | 4.8 µM | N/A |

| Derivative 3 | 2,4-dihydroxy | N-methyl-benzimidazole amide | 8.7 µM | N/A |

| Derivative 4 | 2-hydroxy, 4-hydroxy, 5-methoxy | Benzimidazole amide | N/A | 8 µM |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in medicinal chemistry for predicting the activity of novel, unsynthesized molecules, thereby guiding the design of more potent and selective agents and reducing the need for extensive experimental screening. nih.govnih.gov

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various numerical parameters, known as molecular descriptors, are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and 3D properties (e.g., steric and electrostatic fields). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), or more advanced machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM), are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics and validation techniques, such as cross-validation and prediction on an external test set of compounds not used in model development. nih.gov

For phenolic and benzoic acid derivatives, QSAR studies have been employed to understand their antioxidant and enzyme inhibitory activities. For example, a QSAR analysis of the antioxidant activity of phenolic acids identified the importance of the carboxylic group's inductive effect and the resonance stabilization of the resulting radical. nih.gov In another study on benzoquinone derivatives as 5-lipoxygenase inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) were used. CoMFA models generate 3D contour maps that highlight regions around the molecule where steric bulk or specific electrostatic charges (positive or negative) are predicted to enhance or diminish activity. Such models provide a visual guide for structural modification.

Computational Chemistry and in Silico Approaches

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and interaction between a small molecule (ligand) and a protein target.

While specific molecular docking studies for 5-Hydroxy-2-methoxybenzoic acid are not widely available in the current body of scientific literature, research on structurally similar compounds provides valuable insights. For instance, studies on other hydroxybenzoic acid derivatives have demonstrated their potential to interact with various enzymes. Molecular docking of different 2-hydroxybenzoic acid derivatives has been performed against targets like the sirtuin 5 (SIRT5) enzyme, where the 2-hydroxybenzoic acid moiety was identified as a crucial "warhead" for inhibition. nih.gov In these studies, the carboxylate group typically forms key electrostatic and hydrogen bond interactions with residues like arginine and tyrosine in the binding pocket, while the hydroxyl group can form additional hydrogen bonds, anchoring the ligand. nih.gov

Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have been docked against cyclooxygenase-2 (COX-2) receptors, showing favorable binding affinities. mdpi.com For example, against human COX-2, binding affinities for these derivatives ranged from -6.7 to -9.1 kcal/mol. biosynth.com These studies underscore the importance of the hydroxyl and carboxyl groups in forming interactions within protein active sites. Given the structural features of this compound, it is plausible that it could also engage in similar interactions with various biological targets, a hypothesis that awaits specific in silico and experimental validation.

Pharmacokinetic Parameter Prediction and Absorption, Distribution, Metabolism, Excretion (ADME) Analysis

In silico ADME prediction models are essential for evaluating the drug-likeness of a compound. These models use the chemical structure to forecast properties related to its absorption, distribution, metabolism, and excretion within the body. Several computational tools, such as SwissADME and pkCSM, are widely used for this purpose. uq.edu.aunih.gov

Below is a table of predicted pharmacokinetic parameters for this compound based on what would be expected from common in silico modeling platforms.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 168.15 g/mol | Well within the range for good oral bioavailability (<500 g/mol ) |

| LogP (Lipophilicity) | ~1.5 - 2.0 | Indicates moderate lipophilicity, favorable for membrane permeation |

| Water Solubility | Moderately Soluble | Expected solubility for a small phenolic acid |

| H-bond Donors | 2 | Complies with Lipinski's Rule (≤5) |

| H-bond Acceptors | 4 | Complies with Lipinski's Rule (≤10) |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP Substrate/Inhibitor | Potential inhibitor of some CYP isozymes (e.g., CYP1A2, CYP2C9) | May interact with the metabolism of other drugs |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | Good drug-like characteristics |

This table represents simulated data from common ADME prediction tools and is for illustrative purposes. Actual values may vary.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the behavior of a ligand-protein complex over time at an atomic level. This technique can reveal the stability of binding, the specific conformational changes that occur upon binding, and the key interactions that are maintained throughout the simulation.

Currently, there are no specific published molecular dynamics simulation studies focusing on this compound bound to a biological target. However, MD simulations have been effectively used to study related molecules. For example, simulations of dihydroxybenzoic acids in solution have been used to understand their molecular association and how intramolecular hydrogen bonding affects their behavior. nih.gov Such studies can elucidate the stability of different conformations and their interactions with solvent molecules, which are crucial precursors to understanding binding events. nih.govbldpharm.com A typical MD simulation would involve placing the docked complex of this compound and its target protein in a simulated physiological environment (water, ions) and observing the system's evolution over nanoseconds. The results would provide a more dynamic and realistic view of the binding interactions than static docking alone. researchgate.net

Metabolism and Biotransformation Studies

Metabolic Pathways and metabolite Identification in Vertebrate Systems

In vertebrate systems, the metabolism of phenolic acids like 5-Hydroxy-2-methoxybenzoic acid is anticipated to proceed through several well-established pathways, primarily aimed at increasing water solubility to facilitate excretion. Key metabolic transformations typically include oxidation, reduction, and demethylation.

Based on studies of structurally similar compounds, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid, the metabolism of this compound in vertebrates like rats is likely to involve the following transformations nih.govdocksci.com:

Oxidation and Reduction: The primary metabolic route for many aromatic aldehydes and acids involves oxidation of functional groups. While this compound already possesses a carboxylic acid group, further hydroxylation on the aromatic ring is a possibility. Conversely, reduction of the carboxylic acid to an alcohol, though less common for acids, can occur. For instance, the metabolism of the related compound vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) results in the formation of vanillyl alcohol alongside the primary metabolite, vanillic acid nih.govcdnsciencepub.com.

Demethylation: The methoxy (B1213986) group is a target for O-demethylation, which would yield dihydroxybenzoic acid derivatives.

Decarboxylation: Removal of the carboxyl group can occur, often facilitated by gut microflora, leading to the formation of methoxyphenol derivatives. In studies with vanillin, metabolites such as guaiacol (B22219) and 4-methylguaiacol have been identified, suggesting decarboxylation and subsequent reactions occur nih.govdocksci.com.

Glycine Conjugation: The carboxylic acid group can be conjugated with glycine, a common pathway for the metabolism of benzoic acid derivatives in many species nih.gov.

A study on the metabolism of 2-(2-hydroxypropanamido) benzoic acid in rats identified hydroxylation, decarboxylation, and dehydrogenation as key phase I metabolic pathways nih.gov. Given the structural parallels, it is plausible that this compound undergoes similar transformations. The resulting metabolites are then typically conjugated before excretion.

| Predicted Metabolite | Metabolic Pathway | Basis for Prediction (Analogous Compound) |

| Dihydroxybenzoic acid derivative | O-Demethylation | General metabolism of phenolic ethers |

| Methoxyphenol derivative | Decarboxylation | Metabolism of vanillin and isovanillin (B20041) nih.gov |

| Glycine Conjugate | Glycine Conjugation | Metabolism of vanillin and other benzoic acids nih.gov |

| Hydroxylated derivative | Aromatic Hydroxylation | Metabolism of 2-(2-hydroxypropanamido) benzoic acid nih.gov |

Biotransformation by Microbial Systems

Microorganisms possess diverse enzymatic machinery capable of transforming a wide array of organic compounds, including phenolic acids. Microbial biotransformation is a key process in the breakdown of plant-derived compounds in the environment and the gut.

The biotransformation of compounds structurally related to this compound, such as ferulic acid, has been extensively studied. Ferulic acid can be transformed by various microorganisms into valuable compounds like vanillin and vanillic acid. nih.govtandfonline.com These processes often involve side-chain degradation, decarboxylation, and demethylation.

Several microbial species are known to metabolize phenolic acids:

Aspergillus niger and Pycnoporus cinnabarinus : These filamentous fungi are used in the biotransformation of ferulic acid to vanillin. The pathway involves the reduction of vanillin to vanillyl alcohol or oxidation to vanillic acid, which can then be decarboxylated. tandfonline.com

Lactobacillus species : Certain strains of lactic acid bacteria can decarboxylate ferulic acid to 4-vinylguaiacol. nih.govdntb.gov.ua

Pseudomonas species : Some soil bacteria from the Pseudomonas genus can utilize phenolic acids as a sole carbon source, degrading them through various oxidative pathways. dntb.gov.ua

Human Gut Microbiota : The human fecal inoculum has been shown to metabolize ferulic acid through a cascade of reactions, producing metabolites like dihydroferulic acid and 3-(3-hydroxyphenyl)propionic acid. nih.gov

Given these examples, it is likely that various microbial systems could transform this compound through similar enzymatic reactions, such as hydroxylation, demethylation, and decarboxylation, leading to a variety of simpler phenolic compounds. medcraveonline.commedcraveonline.com

| Microorganism Type | Potential Biotransformation Reaction | Example from Related Compounds |

| Fungi (Aspergillus, Pycnoporus) | Oxidation, Reduction, Decarboxylation | Ferulic acid to vanillic acid and vanillyl alcohol tandfonline.com |

| Bacteria (Lactobacillus) | Decarboxylation | Ferulic acid to 4-vinyl guaiacol nih.govdntb.gov.ua |

| Bacteria (Pseudomonas) | Oxidative degradation | Metabolism of ferulic acid dntb.gov.ua |

| Gut Microbiota | Reduction, Demethylation | Cascade metabolism of ferulic acid nih.gov |

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

In vertebrates, phase II conjugation reactions are essential for detoxifying and eliminating xenobiotics and their metabolites. For phenolic compounds like this compound, the primary conjugation pathways are glucuronidation and sulfation, which occur mainly on the hydroxyl and carboxylic acid groups.

Glucuronidation : This involves the transfer of glucuronic acid from UDP-glucuronic acid to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). Both the phenolic hydroxyl group and the carboxylic acid group of this compound are potential sites for glucuronidation, forming ether and ester glucuronides, respectively. Studies on the metabolism of vanillin and isovanillin in rats have shown that the resulting metabolites, including the parent aldehydes, corresponding alcohols, and acids, are excreted predominantly as glucuronide and/or sulfate (B86663) conjugates. nih.govdocksci.com Similarly, the metabolism of 2-(2-hydroxypropanamido) benzoic acid in rats produced ten different phase II metabolites, with glucuronide conjugates being prominent. nih.gov

Sulfation : This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group, catalyzed by sulfotransferases (SULTs). This is another major pathway for the detoxification of phenolic compounds. nih.gov

These conjugation reactions significantly increase the hydrophilicity of the molecule, preventing its reabsorption in the kidneys and facilitating its excretion in urine and/or bile. nih.govdocksci.com

| Conjugation Reaction | Functional Group Involved | Resulting Conjugate | Supporting Evidence (Analogous Compounds) |

| Glucuronidation | Phenolic Hydroxyl (-OH) | Ether Glucuronide | Metabolism of vanillin, isovanillin nih.govdocksci.com |

| Glucuronidation | Carboxylic Acid (-COOH) | Ester Glucuronide | Metabolism of vanillin, 2-(2-hydroxypropanamido) benzoic acid nih.govnih.gov |

| Sulfation | Phenolic Hydroxyl (-OH) | Sulfate Conjugate | Metabolism of vanillin, isovanillin nih.govdocksci.com |

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of 5-Hydroxy-2-methoxybenzoic acid and its isomers. The method separates components in a sample based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. libretexts.org

Reversed-phase HPLC (RP-HPLC) is the most common modality used for this class of compounds. In this setup, the stationary phase is nonpolar, while the mobile phase is a polar aqueous-organic mixture. For the analysis of hydroxybenzoic acids, C18 (octadecyl) and biphenyl (B1667301) columns are frequently employed. vu.edu.aunih.gov The separation is achieved by carefully controlling the mobile phase composition, typically a gradient mixture of acidified water (often with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. vu.edu.aunih.govsielc.com The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Key components of an HPLC system include solvent reservoirs, a pump to move the mobile phase at high pressure, a sample injector, the analytical column, and a detector (commonly a UV-Vis detector). libretexts.org The selection of stationary phase, mobile phase composition, and flow rate are optimized to achieve efficient separation from other related compounds and matrix components.

Table 1: Example HPLC Conditions for Analysis of Related Benzoic Acids

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Cosmosil C18 (5 µm, 150mm × 4.6mm) nih.gov | Reversed-phase biphenyl vu.edu.au |

| Mobile Phase | Methanol and 10mM ammonium (B1175870) formate (B1220265) (95:5 v/v) with 0.2% formic acid nih.gov | Methanol/water with formic acid vu.edu.au |

| Flow Rate | 1.0 mL/min nih.gov | Not specified |

| Separation Type | Isocratic nih.gov | Not specified |

This table presents data for isomers or closely related hydroxybenzoic acids to illustrate typical HPLC methodologies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification and Metabolite Identification

For highly sensitive and selective quantification, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This hybrid technique combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer, making it a gold standard for quantitative bioanalysis and metabolite identification. vu.edu.aunih.gov

After separation on the LC column, the analyte enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI). nih.gov ESI is a soft ionization technique that keeps the molecule intact, producing a molecular ion (or a protonated/deprotonated version). For this compound, analysis is often performed in negative ionization mode, which detects the deprotonated molecule [M-H]⁻. nih.gov

In the tandem mass spectrometer (e.g., a triple quadrupole or Q-Trap), the parent ion of a specific mass-to-charge ratio (m/z) is selected and fragmented. This process creates characteristic product ions. The transition from a specific parent ion to a specific product ion is monitored, a technique known as Multiple Reaction Monitoring (MRM). This is highly specific and significantly reduces background noise. For instance, a characteristic fragmentation for monohydroxybenzoic acids involves the loss of carbon dioxide (CO2), resulting in a transition of m/z 137 → 93. vu.edu.auresearchgate.net This level of selectivity allows for accurate quantification even at very low concentrations.

Spectroscopic Characterization Techniques (e.g., NMR, IR, MS) in Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, distinct signals would appear for the aromatic protons, the methoxy (B1213986) (-OCH₃) group protons, and the acidic proton of the carboxyl group. The specific chemical shifts and splitting patterns of the aromatic protons are diagnostic of the 1, 2, 5 substitution pattern on the benzene (B151609) ring. phcogj.comsharif.edu

The ¹³C NMR spectrum reveals the number of unique carbon environments, with characteristic signals for the carboxyl carbon, the carbon attached to the hydroxyl group, the carbon attached to the methoxy group, and the other aromatic carbons. phcogj.comsharif.edu

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) stretch (often broad), the carboxylic acid C=O stretch, and aromatic C=C bond vibrations. phcogj.com For example, in the related compound 4-hydroxy-3-methoxybenzoic acid, a hydroxyl group stretch appears at 3483 cm⁻¹ and an aromatic ring vibration at 1609 cm⁻¹. phcogj.com

Mass Spectrometry (MS) : Beyond its use in LC-MS, standalone MS is used to determine the compound's molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the elemental formula (C₈H₈O₄). nih.gov

Table 2: Expected Spectroscopic Data for Hydroxy-Methoxybenzoic Acid Isomers

| Technique | Feature | Typical Observation |

|---|---|---|

| IR Spectroscopy | -OH stretch (phenol/acid) | Broad band, ~3500-3300 cm⁻¹ phcogj.com |

| C=O stretch (carboxylic acid) | Strong band, ~1700-1680 cm⁻¹ | |

| Aromatic C=C stretch | ~1610 cm⁻¹ phcogj.com | |

| ¹H NMR | Aromatic Protons | Signals in the range of ~6.5-8.0 ppm phcogj.com |

| Methoxy Protons (-OCH₃) | Singlet, ~3.8-4.0 ppm | |

| Mass Spectrometry | Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol scbt.com | |

| Key Fragmentation (MS/MS) | Loss of CO₂ (44 Da) researchgate.net |

This table summarizes expected data based on analysis of isomers and related structures.

Applications in Bioanalytical Sample Analysis (e.g., Plasma)

The robust and sensitive LC-MS/MS methods developed for hydroxybenzoic acids are directly applicable to bioanalytical studies, such as measuring compound concentrations in biological fluids like plasma. nih.gov This is essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a compound.

A typical bioanalytical workflow for plasma analysis involves several key steps. First, the plasma sample requires pre-treatment to remove proteins and other interfering substances. A common and effective method is solid-phase extraction (SPE), which can yield high recovery rates of the target analyte (>90%). nih.gov

Following extraction, the sample is analyzed using a validated LC-MS/MS method. The method is validated according to regulatory guidelines (e.g., US FDA) to ensure its accuracy, precision, and linearity over a specific concentration range. For instance, a validated method for the isomer 2-hydroxy-4-methoxybenzoic acid in rat plasma demonstrated linearity over a concentration range of 5.05 to 2019.60 ng/mL. nih.gov Such validated methods can then be confidently applied to determine the concentration-time profile of the compound in plasma samples collected after administration, providing critical data for understanding its pharmacokinetic properties. nih.gov

Natural Occurrence and Isolation

Isolation from Plant Sources and Phytochemical Analysis

The primary documented natural source of 5-Hydroxy-2-methoxybenzoic acid is the plant Vitex agnus-castus, commonly known as the chaste tree. researchgate.netjapsonline.com This large shrub, belonging to the Lamiaceae family, is native to the Mediterranean region and parts of Asia. japsonline.com Various studies have been conducted to analyze the phytochemical composition of different parts of the Vitex agnus-castus plant, revealing a complex mixture of secondary metabolites.

Phytochemical investigations of Vitex agnus-castus have confirmed the presence of this compound alongside a variety of other phenolic compounds. researchgate.netjapsonline.com The analysis of the fruits, in particular, has led to the isolation and characterization of this compound. japsonline.com The extraction process typically involves the use of solvents such as methanol (B129727) to isolate the phenolic constituents from the plant material. nih.gov Subsequent chromatographic and spectroscopic techniques are then employed to separate and identify the individual compounds.

The following table summarizes the key phenolic compounds identified in Vitex agnus-castus in addition to this compound, as reported in various studies. This illustrates the rich phytochemical profile of this plant species.

| Plant Part | Compound Class | Identified Compounds (Examples) |

| Fruits | Phenolic Acids | 3,4-dihydroxybenzoic acid, Vanillic acid, Caffeic acid, Ferulic acid, p-hydroxybenzoic acid, Chlorogenic acid japsonline.com |

| Flavonoids | Apigenin, Luteolin, Kaempferol, Casticin nih.gov | |

| Diterpenoids | Viteagnusin I nih.gov | |

| Neolignans | Various nih.gov | |

| Leaves | Phenolic Acids | High levels of chlorogenic, vanillic, and 3,4-dihydroxybenzoic acids nih.gov |

| Flowers | Phenolic Acids | High levels of chlorogenic, vanillic, and 3,4-dihydroxybenzoic acids nih.gov |

| Stems | Phenolic Acids | Presence of various phenolic acids nih.gov |

| Roots | Phenolic Acids | Presence of various phenolic acids nih.gov |

This table is based on findings from multiple phytochemical analyses of Vitex agnus-castus and is not exhaustive.

Presence in Biological Exudates and Secretions (e.g., Castoreum)

Castoreum is a glandular secretion from the castor sacs of beavers (Castor canadensis). It is a complex chemical mixture that beavers use for territorial marking. wikipedia.org Analysis of the chemical constituents of castoreum has identified a number of phenolic compounds. wikipedia.org

It is important to note a specific isomeric distinction regarding the presence of a related compound in castoreum. While direct evidence for the presence of this compound in castoreum is not found in the primary scientific literature, a closely related isomer, 2-Hydroxy-5-methoxybenzoic acid, has been identified as a component. wikipedia.orgwikipedia.org This compound is also known by its common name, 5-methoxysalicylic acid. wikipedia.orgwikipedia.org

The chemical composition of castoreum is influenced by the beaver's diet, which consists of various plant materials. The presence of 2-Hydroxy-5-methoxybenzoic acid and other phenolic compounds in castoreum is a result of the metabolic processing of these dietary plant compounds. wikipedia.org

The following table lists some of the phenolic compounds that have been identified in beaver castoreum.

| Compound Class | Identified Compounds |

| Phenolic Acids | 2-Hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid), 3-hydroxybenzoic acid, Benzoic acid wikipedia.orgwikipedia.org |

| Phenols | 4-ethylphenol, Catechol, 4-methylcatechol, o-cresol, Phenol (B47542), Hydroquinone wikipedia.org |

| Ketones | Acetophenone, 3-hydroxyacetophenone, 4-methoxyacetophenone wikipedia.org |

| Aldehydes | Salicylaldehyde wikipedia.org |

This table highlights some of the phenolic constituents of castoreum and is not an exhaustive list of all its chemical components.

Advanced Research Applications

Role as a Synthetic Intermediate in Complex Organic Synthesis

5-Hydroxy-2-methoxybenzoic acid is recognized as an organic building block and a pharmaceutical intermediate. bldpharm.com Its utility in synthesis stems from the reactivity of its functional groups—the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring itself—which can be selectively modified to create more complex molecular architectures.

Chemical suppliers categorize it under organic building blocks for chemistry, suitable for use as a pharmaceutical intermediate and in the synthesis of other fine chemicals. bldpharm.combiosynth.com While its direct application in the total synthesis of specific complex natural products is not widely documented in available literature, its structural framework is foundational. For instance, the general class of methoxybenzoic acids serves as precursors in the synthesis of flavones, a class of compounds with significant biological activities. researchgate.net The process often involves reactions that build upon the benzoic acid core to construct the characteristic heterocyclic systems of the target molecules. The presence of both a hydroxyl and a methoxy (B1213986) group on the benzene (B151609) ring of this compound offers regiochemical possibilities for substitution and coupling reactions, making it a potentially valuable, though not yet extensively reported, intermediate in synthetic organic chemistry.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 61227-25-6 |

| Chemical Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | This compound |

| Synonyms | Benzoic Acid, 5-Hydroxy-2-Methoxy- |

Data sourced from PubChem and Biosynth. biosynth.comnih.gov

Applications in Material Science and Analytical Instrumentation (e.g., MALDI Matrix Additive)

While some chemical suppliers list this compound under the category of material science, specific applications in this field are not detailed in current research literature. bldpharm.com However, in the realm of analytical instrumentation, isomers and related dihydroxybenzoic acids play a crucial role, particularly as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

A notable example is the isomer 2-hydroxy-5-methoxybenzoic acid . This compound is a key component of the "super-DHB" matrix, which is a mixture of 2,5-dihydroxybenzoic acid (DHB) and 2-hydroxy-5-methoxybenzoic acid, typically in a 9:1 ratio. nih.gov This matrix is widely used for the analysis of lipids via MALDI-MS. nih.gov DHB itself is one of the most common and extensively studied matrices for the analysis of a broad range of analytes, including peptides, proteins, polymers, and carbohydrates. bruker.comnih.gov The function of a MALDI matrix is to co-crystallize with an analyte and absorb the laser energy, facilitating the soft ionization and desorption of the analyte molecules for mass analysis. The selection of the matrix is critical for successful analysis, and compounds like DHB and its derivatives are chosen for their strong ultraviolet absorption and ability to promote ionization. bruker.comresearchgate.net

Although there is no direct evidence of this compound being used as a MALDI matrix, the well-established application of its isomer highlights the importance of the hydroxymethoxybenzoic acid scaffold in the development of materials for advanced analytical techniques.

Table 2: Common MALDI Matrices and the Role of a Structural Isomer

| Matrix Name | Chemical Name | Typical Analytes |

| DHB | 2,5-Dihydroxybenzoic acid | Peptides, Proteins, Glycans, Polymers, Lipids |

| Super-DHB | Mixture of DHB and 2-hydroxy-5-methoxybenzoic acid | Lipids, Triacylglycerols |

| CHCA | α-Cyano-4-hydroxycinnamic acid | Peptides, Proteins |

| Sinapinic Acid | 3,5-Dimethoxy-4-hydroxycinnamic acid | High molecular weight proteins |

This table provides context on common MALDI matrices and highlights the application of an isomer of the subject compound. nih.govbruker.comresearchgate.net

Contribution to the Design and Development of Novel Bioactive Agents

This compound belongs to the family of hydroxybenzoic acids, a class of compounds that are of significant interest in pharmaceutical chemistry due to their wide range of biological activities. ppor.az While direct studies on the bioactivity of this compound are limited, its structural motif is a key element in many pharmacologically active molecules. The design and synthesis of new therapeutic agents often utilize such phenolic acid structures as a starting point or core scaffold.

Research has shown that various hydroxybenzoic acid derivatives exhibit potent biological effects:

Antimicrobial and Antioxidant Properties : p-Hydroxybenzoic acid (PHBA) and its derivatives are known for their antimicrobial, antimutagenic, and antioxidant activities. globalresearchonline.netmdpi.com

Anti-inflammatory and Analgesic Effects : Derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid) are foundational to non-steroidal anti-inflammatory drugs. Recent studies on 5-acetamido-2-hydroxy benzoic acid derivatives have demonstrated analgesic properties. mdpi.com

Anticancer Activity : Flavones, which can be synthesized from methoxybenzoic acids, exhibit a wide array of biological activities, including antitumor and cytotoxic effects. researchgate.net Furthermore, novel N-benzimidazole-derived carboxamides synthesized from various hydroxy- and methoxy-substituted benzoic acids have shown significant antiproliferative activity against cancer cell lines. mdpi.com

Metabolic Regulation : Vanillic acid (4-hydroxy-3-methoxybenzoic acid), another isomer, demonstrates therapeutic potential through anti-inflammatory and metabolic regulation pathways. mdpi.comnih.gov

The contribution of this compound to this field is primarily as a precursor or fragment for the synthesis of new chemical entities. Its structure provides a scaffold that can be elaborated through chemical synthesis to produce derivatives (e.g., esters, amides) with potentially enhanced or novel biological activities, continuing the exploration of this privileged chemical class in drug discovery. ppor.azmdpi.com

Table 3: Biological Activities of Structurally Related Hydroxybenzoic Acid Derivatives

| Compound/Derivative Class | Example(s) | Reported Biological Activities |

| Hydroxybenzoic Acids | p-Hydroxybenzoic acid, Vanillic acid | Antimicrobial, Antioxidant, Anti-inflammatory, Antiviral |

| Flavones | (Synthesized from methoxybenzoic acids) | Antioxidant, Anti-inflammatory, Antitumor, Cytotoxic |

| Substituted Carboxamides | N-benzimidazole derivatives | Antiproliferative (Anticancer) |

| Acetylated Amino Salicylates | 5-Acetamido-2-hydroxy benzoic acid derivatives | Analgesic |

This table illustrates the broad bioactivity of compounds structurally related to this compound, indicating the potential of this chemical class in drug development. researchgate.netglobalresearchonline.netmdpi.commdpi.commdpi.com

Q & A

Q. What are the recommended synthetic routes for 5-Hydroxy-2-methoxybenzoic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves selective functionalization of salicylic acid derivatives. A common approach includes:

- Methylation of hydroxyl groups : Protecting the hydroxyl group at the 2-position using methylating agents (e.g., dimethyl sulfate) under alkaline conditions .

- Regioselective oxidation : Controlled oxidation of intermediates to avoid over-oxidation, as harsh conditions may degrade the methoxy group .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity, verified via HPLC .

Q. Optimization considerations :

Q. How should researchers characterize the purity and structure of this compound?

Analytical methods :

- NMR spectroscopy : Confirm regiochemistry using H and C NMR. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm, while the aromatic protons show splitting patterns consistent with substitution patterns .

- Mass spectrometry (MS) : Validate molecular weight (e.g., 168.15 g/mol for the parent compound) via ESI-MS or MALDI-TOF .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological studies) .

Quality control : Cross-validate results with certified reference materials where available .

Advanced Research Questions

Q. How can structural derivatives of this compound be designed to enhance biological activity?

Key strategies :

- Functional group modifications : Introduce electron-withdrawing groups (e.g., halogens at the 5-position) to modulate pharmacokinetic properties .

- Hybrid molecules : Conjugate with triazole or cinnamoyl moieties to improve receptor binding, as seen in analogs like 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid .

- Structure-activity relationship (SAR) studies : Test derivatives in vitro for specific targets (e.g., serotonin or dopamine receptors) using radioligand binding assays .

Q. Experimental design :

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Root causes of contradictions :

- Isomerism : Undetected regioisomers (e.g., 4-methoxy vs. 5-methoxy) may skew results. Confirm structures via X-ray crystallography .

- Solvent effects : Polar solvents (e.g., DMSO) may stabilize certain tautomers, altering bioactivity. Standardize solvent systems across studies .

- Assay variability : Use orthogonal assays (e.g., fluorescence-based and radiometric) to confirm target engagement .

Q. Resolution strategies :

- Conduct meta-analyses of published data to identify consensus trends.

- Share raw datasets via open-access platforms for independent validation.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Safety measures :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .

- Storage : Store in airtight containers at ambient temperature, away from oxidizers .

Q. Emergency procedures :

- For skin contact: Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.